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# A Technical Guide to Veledimex: A Novel Activator Ligand in Controlled Immunotherapy

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This technical guide provides an in-depth overview of **Veledimex**, an oral activator ligand at the forefront of controlled gene therapy for cancer. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes the core scientific principles behind **Veledimex**-activated immunotherapy.

# **Core Concept: The RheoSwitch Therapeutic System®**

**Veledimex** is a critical component of a novel gene therapy platform known as the RheoSwitch Therapeutic System® (RTS®). This system is designed to provide precise control over the expression of therapeutic genes within the body. Systemic administration of potent immunomodulators like Interleukin-12 (IL-12) has historically been limited by severe toxicity[1] [2]. The RTS® platform addresses this challenge by enabling localized, inducible, and titratable expression of a therapeutic transgene, such as IL-12, directly within the tumor microenvironment[1][3].

The system consists of two key components:

 Ad-RTS-hIL-12: A replication-incompetent adenoviral vector engineered to carry the gene for human IL-12 (hIL-12). The expression of this gene is controlled by the RTS® inducible promoter. This vector is administered directly into the tumor.



Veledimex (INXN-1001): An oral, small-molecule activator ligand. When a patient takes
 Veledimex, it crosses the blood-brain barrier and binds to the RTS® promoter components
 within the transduced tumor cells, switching on the transcription of the hIL-12 gene. The level of IL-12 expression can be modulated by adjusting the dose of Veledimex, and expression can be turned off by discontinuing its administration.

## Mechanism of Action: Veledimex-Controlled IL-12 Immunotherapy

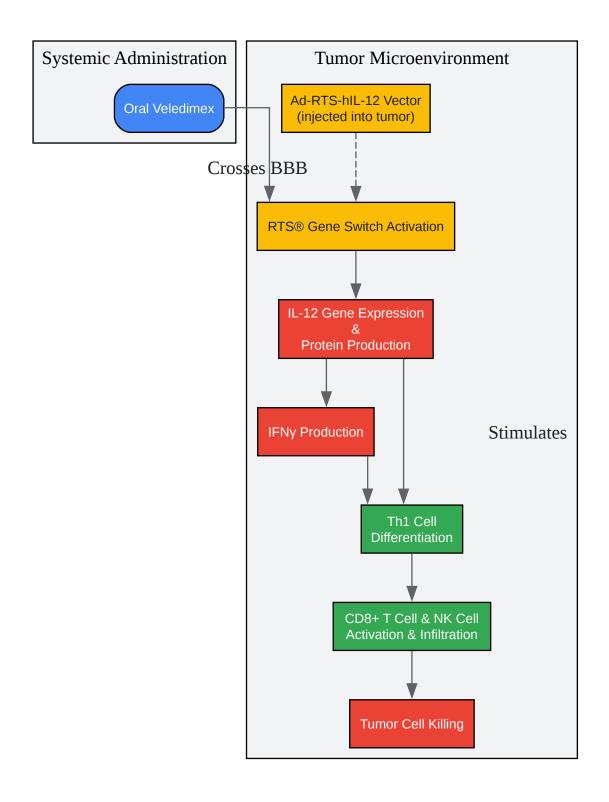
The therapeutic strategy centers on the potent anti-tumor properties of IL-12. Once **Veledimex** activates its expression within the tumor, IL-12 initiates a cascade of immunological events designed to overcome the immunosuppressive tumor microenvironment characteristic of cancers like glioblastoma.

The key steps in the signaling pathway are:

- Activation: Oral Veledimex activates the RTS® gene switch, leading to the production and secretion of IL-12 protein by tumor cells transduced with Ad-RTS-hIL-12.
- Immune Stimulation: IL-12 is a powerful cytokine that enhances both natural and adaptive immunity. It potently stimulates the production of Interferon-gamma (IFNy).
- Th1 Polarization: IL-12 drives the differentiation of T-helper cells toward a Th1 phenotype, which is crucial for cell-mediated immunity against tumors.
- T-Cell Infiltration: This process promotes the expansion, survival, and cytotoxic activity of CD8+ cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells, leading to increased infiltration of these anti-tumor immune cells into the tumor.
- Tumor Attack: The activated CTLs and NK cells recognize and kill cancer cells, leading to tumor regression and the induction of systemic T-cell memory.

However, studies have shown that this potent immune activation also leads to the upregulation of immune checkpoint signaling, such as PD-1/PD-L1, providing a strong rationale for combining this therapy with checkpoint inhibitors.





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Caption: Veledimex-activated IL-12 signaling pathway in immunotherapy.

## **Quantitative Data from Clinical Trials**



**Veledimex**, in combination with Ad-RTS-hIL-12, has been evaluated in multiple Phase I and II clinical trials, primarily for recurrent glioblastoma (rGBM). The data consistently demonstrates a dose-response relationship and encouraging survival outcomes, particularly at the 20 mg dose level.

Table 1: Phase I Monotherapy Trial in Recurrent Glioblastoma (Dose Escalation)

| Veledimex<br>Dose | Number of<br>Patients (n) | Median<br>Overall<br>Survival<br>(mOS) | Drug<br>Compliance | Key Grade<br>≥3 Adverse<br>Events   | Reference |
|-------------------|---------------------------|--|--------------------|---|-----------|
| 10 mg             | 6                         | 7.6 months                             | -                  | -   |           |
| 20 mg             | 15                        | 12.7 months                            | 86%                | Cytokine Release Syndrome (2/15), Elevated ALT/AST (1/15), Lymphopenia (3/15) |           |
| 30 mg             | 4                         | -                                      | 63%                | 50%<br>frequency of<br>Grade ≥3<br>AEs  |           |
| 40 mg             | 6                         | -                                      | 52%                | 50%<br>frequency of<br>Grade ≥3<br>AEs  |           |

Data from a multicenter Phase I dose-escalation trial (NCT02026271). The 20 mg dose was identified as having the best risk-benefit profile and was selected for further investigation.



Table 2: Phase I Combination Therapy Trial (Ad-RTS-hIL-12 + **Veledimex** + Nivolumab) in rGBM

| Cohort       | Nivolumab<br>Dose | Veledimex<br>Dose | Number of<br>Patients (n) | Median<br>Overall<br>Survival<br>(mOS)          | Reference |
|--------------|-------------------|-------------------|---------------------------|---|-----------|
| 1            | 1 mg/kg           | 10 mg             | 3                         | 16.9<br>months                                  |           |
| 2            | 3 mg/kg           | 10 mg             | 3                         | 16.9 months<br>(for 10mg<br>VDX total)          |           |
| 3            | 3 mg/kg           | 20 mg             | 15                        | 12.7 months<br>(for 20mg<br>VDX<br>monotherapy) |           |
| All Subjects | -                 | -                 | 21                        | 9.8 months                                      | ***       |

Data from an open-label, multi-institutional, dose-escalation Phase I trial (NCT03636477). Toxicities were reported as comparable to IL-12 monotherapy and were reversible upon withholding **Veledimex**.

Pharmacokinetics & Pharmacodynamics Summary

- Blood-Brain Barrier Penetration: **Veledimex** effectively crosses the blood-brain barrier, with brain tumor tissue concentrations reaching approximately 35% of plasma levels.
- Dose-Response: A clear dose-response relationship has been observed between **Veledimex** plasma concentration, IL-12 production, and immune activation.
- Peak Serum IL-12: In clinical studies, IL-12 levels in the serum typically peaked around Day
   3 after surgery and initiation of Veledimex dosing.



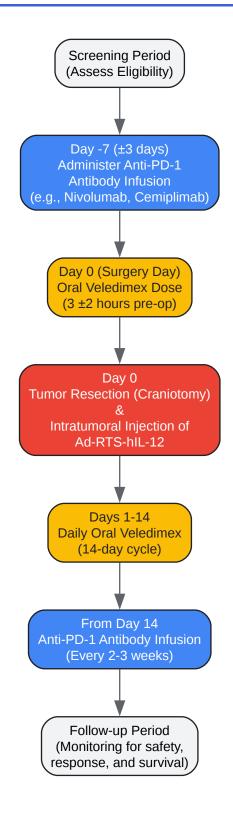
 Food Effect: Administration of Veledimex with food enhances absorption and significantly increases systemic exposure.

## **Experimental Protocols**

The clinical trials involving **Veledimex** follow a structured protocol designed to maximize safety and therapeutic effect. Below are detailed methodologies synthesized from published trial designs (NCT03636477, NCT04006119, NCT02026271).

General Experimental Workflow for Combination Therapy (e.g., with an Anti-PD-1 Antibody)





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**Caption:** Generalized experimental workflow for **Veledimex** combination immunotherapy trials.

**Key Methodologies** 



- Patient Population: Subjects typically include adults (≥ 18 years) with recurrent or progressive high-grade gliomas, such as glioblastoma (GBM), who are candidates for tumor resection.
- Inclusion/Exclusion Criteria (Selected):
  - Inclusion: Written informed consent, adequate hematologic function (e.g., Hemoglobin ≥9 g/L, ANC ≥1500/mm³, Platelets ≥100,000/mm³), and adequate organ function (e.g., Serum creatinine ≤1.5 x ULN, ALT/AST ≤2.5 x ULN).
  - Exclusion: Prior treatment with immune checkpoint inhibitors, clinically significant increased intracranial pressure, active autoimmune disease, use of enzyme-inducing antiepileptic drugs (EIAEDs) other than levetiracetam, or concurrent use of medications that are strong inhibitors/inducers of CYP3A4.

#### Treatment Administration:

- Neoadjuvant Checkpoint Inhibitor (for combination studies): An intravenous infusion of an anti-PD-1 antibody (e.g., nivolumab 1-3 mg/kg or cemiplimab) is administered approximately 7 days prior to surgery.
- Pre-Operative Veledimex: A single oral dose of Veledimex (e.g., 10 mg or 20 mg) is administered about 3 hours before the planned craniotomy.
- Surgery and Vector Injection: Following tumor resection, a total volume of Ad-RTS-hIL-12 (e.g., 2.0 x 10<sup>11</sup> viral particles) is administered via freehand injection into the peritumoral resection cavity wall.
- Post-Operative Dosing: Patients take a single oral dose of **Veledimex** daily for 14 consecutive days, preferably with food to enhance absorption. In combination studies, checkpoint inhibitor infusions resume every 2-3 weeks starting on Day 14.

#### Monitoring and Analysis:

 Pharmacokinetics (PK): Plasma concentrations of Veledimex and its metabolites are measured to assess PK parameters. Brain tumor tissue may also be analyzed to determine the brain-to-blood concentration ratio.



- Pharmacodynamics (PD): Serum samples are collected at various time points (e.g.,
   Screening, Day 0, 1, 3, 7, 14, 28) to measure levels of IL-12 and IFNy.
- Immunophenotyping: Flow cytometry analysis of peripheral blood lymphocytes is performed to profile T-cell and NK-cell populations (e.g., CD3+, CD4+, CD8+).
- Tumor Immunoprofiling: Pre- and post-treatment formalin-fixed, paraffin-embedded tumor samples are analyzed via histopathology (H&E staining) and immunohistochemistry to assess immune cell infiltration (e.g., CD8+ T cells) and changes in the tumor microenvironment.

### **Conclusion and Future Directions**

**Veledimex** represents a pivotal advance in the field of immunotherapy, enabling for the first time a regulatable, intratumoral expression of the potent cytokine IL-12. Clinical data have established a favorable safety profile, particularly at the 20 mg dose, with predictable and reversible toxicities. The observed extension in median overall survival in rGBM patients, a notoriously difficult-to-treat cancer, is highly encouraging.

The upregulation of immune checkpoints following **Veledimex**-induced inflammation provides a clear rationale for combination therapies. Ongoing and future clinical trials are focused on optimizing these combinations with checkpoint inhibitors to create a synergistic anti-tumor effect, potentially transforming the treatment landscape for glioblastoma and other solid tumors.

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